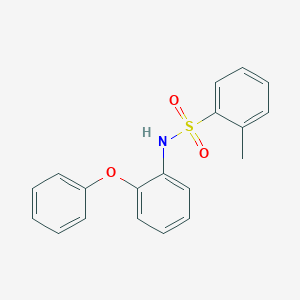
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide, also known as IBMP, is a synthetic compound that has been studied for its potential use in scientific research. IBMP belongs to a class of compounds called CB1 receptor antagonists, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in a number of physiological processes, including appetite regulation, pain perception, and mood.
Mechanism of Action
The mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide involves its ability to block the CB1 receptor in the brain. The CB1 receptor is involved in the regulation of appetite, pain perception, and mood. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite, alleviate pain, and improve mood.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has also been shown to reduce pain sensitivity and improve mood in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in lab experiments is its specificity for the CB1 receptor. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be used to study the role of the CB1 receptor in various physiological processes. However, one limitation of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is its potential for off-target effects. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may interact with other receptors or enzymes in the body, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine the efficacy and safety of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in humans. Other potential applications include the treatment of pain, anxiety, and depression. Additionally, further research is needed to understand the mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide and its potential for off-target effects.
Synthesis Methods
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-isobutylacetophenone with N-(1-methylbutyl)amine in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is a complex process that requires careful control of reaction parameters to ensure the purity and yield of the final product.
Scientific Research Applications
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for obesity. By blocking the CB1 receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite and promote weight loss. Other potential applications include the treatment of pain, anxiety, and depression.
properties
Molecular Formula |
C18H29NO |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C18H29NO/c1-6-7-14(4)19-18(20)15(5)17-10-8-16(9-11-17)12-13(2)3/h8-11,13-15H,6-7,12H2,1-5H3,(H,19,20) |
InChI Key |
DBSUDMNKEPOQCH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



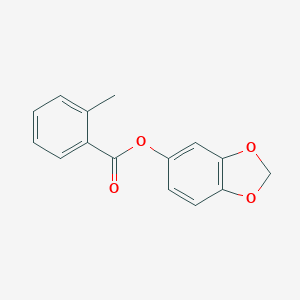

![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
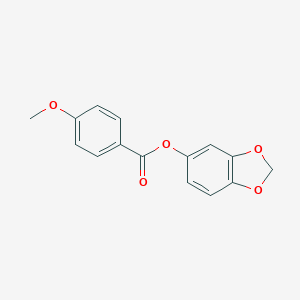
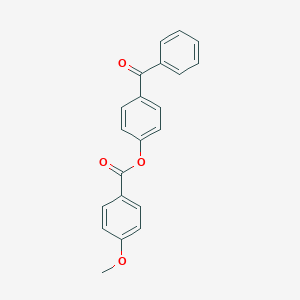
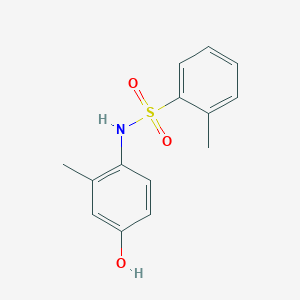
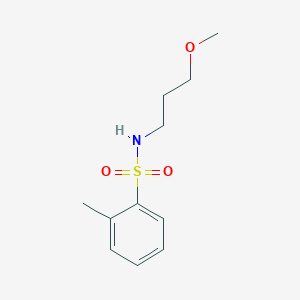
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
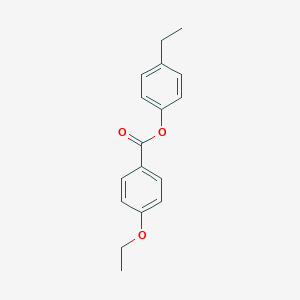

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
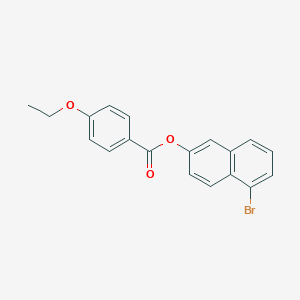
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
